Bisdisulizole

描述

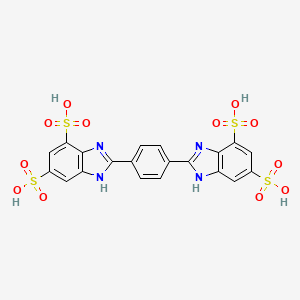

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O12S4/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLOSUMZZKYEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O12S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168960 | |

| Record name | Bisdisulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170864-82-1 | |

| Record name | Bisdisulizole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170864821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisdisulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISDISULIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18TO1635N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Bisdisulizole

Innovations in Bisdisulizole Synthesis Pathways

The synthesis of benzimidazole (B57391) derivatives, such as this compound, has been an area of significant research, focusing on accessible starting materials, simplicity, and high yields to facilitate industrial-scale production. mdpi.com

The development of efficient catalytic systems is crucial in modern organic synthesis. For benzimidazole derivatives, various catalytic approaches have been explored to enhance reaction rates and yields. While specific catalytic systems for this compound are not extensively detailed in the provided results, the synthesis of related benzimidazole structures often employs palladium-based catalysts. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are utilized for creating C-C bonds in complex aromatic structures, which could be analogous to the formation of the bis-benzimidazole backbone of this compound. mdpi.com The efficiency of such catalytic reactions is influenced by the nature of the ligands, with N-heterocyclic carbenes (NHCs) showing promise in improving catalytic activity. mdpi.com

Furthermore, the use of biocatalysis and heterogeneous catalysis are emerging as sustainable alternatives in pharmaceutical synthesis. jddhs.comjddhs.com These methods offer advantages in terms of selectivity and reduced environmental impact. jddhs.com Microbially-produced palladium nanoparticles, for example, have demonstrated catalytic activity in various reactions and represent a green approach to catalyst synthesis. nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical and chemical compounds to minimize environmental impact. jddhs.comjddhs.comnih.govispe.org Key areas of focus include the use of greener solvents, waste reduction, and energy efficiency. jddhs.comispe.orghilarispublisher.com

For the synthesis of compounds like this compound, this involves exploring alternatives to traditional organic solvents, which are often volatile and toxic. jddhs.com Water-based reactions and the use of biodegradable solvents are preferred to reduce pollution. hilarispublisher.com Additionally, techniques such as microwave-assisted synthesis are being investigated to shorten reaction times and reduce energy consumption. jddhs.com The overarching goal is to develop synthetic routes that are not only efficient but also environmentally benign. nih.gov

Optimizing reaction conditions is a critical step in maximizing the yield and purity of the final product. For the synthesis of benzimidazole derivatives, factors such as temperature, solvent, and reaction time play a significant role. Increasing the reaction temperature can considerably enhance the reaction yield. researchgate.net For instance, in the synthesis of a 1,2-disubstituted benzimidazole derivative, raising the temperature from 60°C to 100°C led to a substantial increase in yield. researchgate.net

Modern approaches like Bayesian Optimization are being employed to efficiently identify optimal reaction conditions with minimal experimentation. approcess.comrsc.org This data-driven method helps in navigating complex reaction spaces involving multiple variables to maximize the desired outcome, such as reaction yield. approcess.comrsc.org

Table 1: Illustrative Optimization of Benzimidazole Synthesis This table is a generalized representation based on findings for related benzimidazole derivatives and does not represent specific data for this compound synthesis.

| Entry | Temperature (°C) | Solvent | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 25 | Water | 120 | Low Conversion |

| 2 | 60 | Water | 120 | 59.6 |

Methodologies for High Purity this compound Synthesis

Achieving high purity is essential for the application of this compound. The synthesis of polysulfonated benzimidazoles can be achieved through the sulfonation of the 2-aryl-1H-benzimidazole precursor using agents like oleum, sulfuric acid, or chlorosulfonic acid. mdpi.com The use of activated sulfuric acid, often with oleum, is preferred in industrial settings to drive the reaction to completion and avoid the evolution of hazardous gases like hydrogen chloride. mdpi.com

Purification of the final product is a critical step. Techniques such as pH-controlled precipitation can be employed to isolate the product in an analytically pure form. mdpi.com High-performance liquid chromatography (HPLC) is a common analytical technique to assess the purity of the synthesized compound. sigmaaldrich.com

Integration of Sustainable Chemistry Principles in this compound Manufacturing

The integration of sustainable chemistry principles into the manufacturing of this compound aligns with the broader industry trend towards greener pharmaceutical and chemical production. ispe.orgacs.org This involves a holistic approach that considers the entire lifecycle of the product, from the sourcing of raw materials to the final manufacturing process.

Key aspects of sustainable manufacturing include:

Waste Minimization: Implementing synthetic routes that maximize atom economy and reduce the generation of byproducts. hilarispublisher.com

Energy Efficiency: Utilizing energy-efficient technologies like microwave-assisted synthesis and continuous flow processing to reduce the carbon footprint of the manufacturing process. jddhs.comjddhs.com

Use of Renewable Feedstocks: Exploring the use of renewable raw materials to decrease reliance on petrochemical sources. jddhs.comjddhs.com

Solvent and Catalyst Recycling: Developing processes for the recovery and reuse of solvents and catalysts to minimize waste and reduce costs. hilarispublisher.com

By adopting these principles, the manufacturing of this compound can be made more environmentally friendly and economically viable. ispe.org

Molecular Structure Activity Relationship Sar Studies of Bisdisulizole Derivatives

Rational Design and Synthesis of Novel Bisdisulizole Analogs

The rational design of this compound analogs aims to fine-tune its photochemical properties, such as absorption spectrum, quantum yield, and photostability, while also exploring the potential for multifunctional activities. This involves strategic modifications to its core structure and substituent patterns.

Impact of Structural Modifications on Photochemical Functionality

Structural modifications to the this compound scaffold can significantly alter its photochemical behavior. For instance, changes in the nature or position of substituents on the phenyl linker or the benzimidazole (B57391) rings can influence the electronic distribution within the molecule, thereby affecting its UV absorption maxima (λmax), molar absorptivity, and excited-state dynamics. While direct studies on this compound derivatives are specific, broader research on polysulfonated bis-benzimidazole analogs indicates that introducing sulfonate groups enhances water solubility and photostability mdpi.com. Furthermore, studies on related benzimidazole UV filters like Ensulizole (PBSA) have shown that while these molecules primarily dissipate absorbed UV energy through fluorescence, their photostability is remarkable, with minimal reduction in UV absorbance after prolonged irradiation nih.gov. The relative structural rigidity observed in these compounds is thought to limit non-radiative decay pathways, favoring photon emission nih.gov.

Table 4.1.1: Impact of Structural Modifications on Photochemical Properties (Illustrative)

| Structural Modification Example | Parent Compound (e.g., this compound) | Modified Analog (Hypothetical/Related) | Impact on λmax (nm) | Impact on Molar Absorptivity (M⁻¹cm⁻¹) | Impact on Photostability |

| Addition of electron-donating groups on phenyl linker | ~335 | Shift to longer wavelengths (red-shift) | Increased/Decreased | Improved/Reduced | |

| Alteration of sulfonate group position/number | ~335 | Minor shifts in λmax | Variable | Variable | Improved |

| Modification of benzimidazole core (e.g., fused rings) | ~335 | Shift in absorption range | Significant | Significant | Variable |

| Introduction of extended π-conjugation (e.g., biphenyl (B1667301) linker) | ~335 | Shift to longer wavelengths (red-shift) | Increased | Increased | Potentially reduced |

Note: This table is illustrative. Specific data for this compound derivatives would require targeted experimental studies.

Exploration of Isosteric Replacements within the Benzimidazole Core

Isosteric replacement strategies involve substituting atoms or functional groups within a molecule with others that have similar physical or chemical properties, often to modulate biological or photochemical activity. In the context of benzimidazole UV filters, studies have explored replacing the benzimidazole core itself with other fused bicyclic heterocycles such as benzofuran, indole, or benzoxazole. These modifications, applied to related compounds like PBSA, have been investigated to create multifunctional molecules with improved antioxidant activity and broad UV A-B filter capabilities mdpi.comencyclopedia.pub. While direct isosteric replacements within the this compound structure are not extensively detailed in the provided literature, this approach represents a general design principle in the development of benzimidazole-based UV filters.

Table 4.1.2: Isosteric Replacements in Benzimidazole UV Filter Analogs

| Original Core | Isosteric Replacement | Reported Impact on Photochemical Activity | Reference Context |

| Benzimidazole | Benzofuran | Varied UV protection profile | Related PBSA analogs mdpi.comencyclopedia.pub |

| Benzimidazole | Indole | Varied UV protection profile | Related PBSA analogs mdpi.comencyclopedia.pub |

| Benzimidazole | Benzoxazole | Varied UV protection profile | Related PBSA analogs mdpi.comencyclopedia.pub |

Design Principles for Multifunctional Benzimidazole Compounds

The modern trend in UV filter development favors molecules with multifunctional properties, such as combined UV protection and antioxidant activity, to offer broader protection against skin damage. Benzimidazole derivatives, including this compound, serve as a versatile scaffold for such designs mdpi.comresearchgate.net. The presence of specific functional groups, such as hydroxyl groups or electron-donating moieties, on the benzimidazole framework or its substituents can confer antioxidant and radical scavenging capabilities encyclopedia.pubresearchgate.net. For instance, studies on benzimidazolehydrazone derivatives have shown that the number and position of hydroxyl groups on the arylidene portion correlate with antioxidant activity, while the hydrazone linker contributes to antiproliferative effects encyclopedia.pubresearchgate.net. Designing this compound analogs with appended antioxidant moieties or incorporating structural features that inherently possess radical scavenging abilities could lead to next-generation sunscreens offering enhanced photoprotection.

Table 4.1.3: Multifunctional Benzimidazole Design Principles

| Structural Feature/Modification | Associated Multifunctional Property | Example Context (Related Compounds) |

| Hydroxyl groups on arylidene portion | Antioxidant activity | Benzimidazolehydrazones encyclopedia.pubresearchgate.net |

| Hydrazone linker | Antiproliferative activity | Benzimidazolehydrazones encyclopedia.pubresearchgate.net |

| Specific substituents at C-2 position of benzimidazole | Broad UV A-B filter capabilities | Various benzimidazole derivatives mdpi.comencyclopedia.pub |

| Incorporation of radical scavenging motifs | Antioxidant/Radical scavenging | General benzimidazole design mdpi.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological or physicochemical activities. For UV filters like this compound, QSAR can be employed to predict photochemical properties (e.g., UV absorption characteristics, photostability) based on molecular descriptors. While specific QSAR models for this compound derivatives are not extensively detailed in the provided search results, the principles of QSAR are widely applied in drug discovery and the development of functional molecules biolscigroup.usresearchgate.netnih.govmdpi.comju.edu.jo.

A QSAR study for this compound analogs would typically involve:

Synthesis and characterization of a series of this compound derivatives with systematic structural variations.

Measurement of photochemical properties such as λmax, molar absorptivity, fluorescence quantum yield, and photostability for each derivative.

Calculation of molecular descriptors (e.g., topological, electronic, geometric, physicochemical properties like logP, polar surface area) for each compound.

Development of statistical models (e.g., multiple linear regression, partial least squares) correlating these descriptors with the observed photochemical activities.

Such models could then predict the photochemical behavior of newly designed this compound analogs, guiding synthetic efforts towards compounds with optimized properties.

Table 4.2: Illustrative QSAR Descriptors and Potential Photochemical Activity Correlations

| Molecular Descriptor Example | Description | Potential Correlation with Photochemical Activity (e.g., λmax, Quantum Yield) |

| Molecular Weight | Mass of the molecule | May influence absorption range/intensity |

| LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophilicity of the molecule | Can affect solubility and interaction with matrices, influencing photophysics |

| Polar Surface Area (PSA) | Sum of the surface areas of polar atoms in a molecule | Influences solubility and intermolecular interactions |

| HOMO/LUMO Energy Gap | Energy difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital | Directly related to absorption wavelength (smaller gap = longer wavelength) |

| Dipole Moment | Measure of the polarity of the molecule | Can influence excited-state properties and interactions |

| Number of Aromatic Rings | Structural feature contributing to π-conjugation | Generally correlates with absorption in the UV-Vis region |

Note: This table is conceptual. Actual QSAR models require specific data and statistical validation.

Conformational Analysis and its Influence on Photochemical Behavior

Conformational analysis investigates the three-dimensional arrangement of atoms in a molecule and how these arrangements influence its properties. For UV filters, molecular conformation can play a role in their excited-state dynamics, including the efficiency of energy dissipation pathways and photostability. This compound and related benzimidazole compounds are noted for their relative structural rigidity nih.gov. This rigidity can limit the availability of non-radiative decay channels, such as internal conversion, which often involve molecular twisting or folding. Consequently, energy absorbed from UV radiation is more likely to be dissipated through radiative pathways like fluorescence, contributing to their photostability nih.gov.

Advanced Analytical Methodologies for Bisdisulizole Characterization

Development of Highly Sensitive Detection and Quantification Methods

The quantification of Bisdisulizole in complex matrices necessitates the development of highly sensitive and selective analytical methods. Due to its chemical nature, which includes sulfonic acid groups, specific techniques are required for accurate measurement.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard and widely used method for the quantification of this compound. The method's specificity for sulfonated benzimidazole (B57391) derivatives makes it a reliable choice. For enhanced sensitivity, particularly for detecting trace amounts or for analyzing biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are employed. americanpharmaceuticalreview.comsci-hub.stnih.gov These mass spectrometric techniques offer superior selectivity and lower detection limits, making them indispensable for advanced analytical profiling. americanpharmaceuticalreview.comnih.gov The choice between gas chromatography (GC) and liquid chromatography (LC) is determined by the physicochemical properties of the analytes; LC is preferred for less volatile and more polar compounds like this compound. nih.govsemanticscholar.org The electrospray ionization (ESI) source is commonly used in LC-MS for such polar molecules. nih.gov

The table below summarizes the key methods used for the detection and quantification of this compound.

| Technique | Detector | Typical Application | Key Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Quantification in sunscreen formulations | λ = 310 nm | |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer | Trace analysis, pharmacokinetic studies, metabolite profiling | High sensitivity and selectivity | americanpharmaceuticalreview.comsci-hub.st |

Spectroscopic Techniques for Elucidating Electronic and Excited States

Understanding the photoprotective mechanism of this compound requires a deep investigation of its electronic structure and the behavior of its excited states upon UV absorption. Various advanced spectroscopic techniques have been utilized for this purpose.

UV-Vis absorption spectroscopy is fundamental in characterizing the primary function of this compound, confirming its strong absorption in the UVA range. unife.it Fluorescence spectroscopy reveals that this compound is a strong fluorophore in condensed phases, with a high fluorescence quantum yield, indicating that fluorescence is a significant relaxation pathway for the excited state in solution. rsc.orgnih.gov

More advanced studies on isolated this compound anions in the gas phase have been conducted using photoelectron spectroscopy (PES) and time-resolved pump-probe photoelectron spectroscopy (TR-PES). wpmucdn.comnih.gov These studies investigate the dynamics of electronically excited states supported by a repulsive Coulomb barrier (RCB), a characteristic feature of multiply charged anions like the this compound tetraanion (BDSZ⁴⁻). aps.org Research has shown that upon photoexcitation, these excited states can decay via a process called excited-state electron tunneling detachment (ESETD). nih.govaip.org This phenomenon involves the tunneling of an electron through the RCB and is a common relaxation pathway for isolated multiply charged anions that are strong fluorophores in the condensed phase. nih.govaip.org

Studies on this compound-derived triply charged anions ([M-BDSZ]³⁻) revealed a dominant electron detachment feature with a constant kinetic energy, independent of the excitation wavelength, which is characteristic of delayed electron emission. wpmucdn.comrsc.org Time-resolved experiments showed that this feature arises from two simultaneously populated singlet excited states that decay at different rates, with lifetimes ranging from picoseconds to tens of picoseconds. wpmucdn.comnih.govrsc.org These findings are consistent with an electron tunneling analogue of Kasha's rule, where photoexcitation to higher-lying states is followed by rapid internal conversion to the lowest excited state (S₁), from which the electron tunneling ultimately occurs. nih.gov

The following tables present key spectroscopic data and excited state properties for this compound and its derivatives.

Table 5.2.1: Spectroscopic Properties of this compound Derivatives

| Compound/Derivative | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| This compound disodium (B8443419) (DPDT) | UV-Vis Spectroscopy | Peak Absorbance (λmax) | 335 nm | |

| This compound disodium (DPDT) | Fluorescence Spectroscopy | Peak Emission | 389 nm | nih.gov |

| This compound disodium (DPDT) | Fluorescence Spectroscopy | Fluorescence Quantum Yield (in water) | 94% | nih.gov |

| This compound tetraanion (BDSZ⁴⁻) | Photoelectron Spectroscopy | Repulsive Coulomb Barrier (RCB) | 4.3 eV | aps.org |

Table 5.2.2: Excited State Dynamics of this compound Anions

| Species | Technique | Observed Phenomenon | Key Findings | Reference |

|---|---|---|---|---|

| [BDSZ]⁴⁻ | TR-PES | Excited State Electron Tunneling Detachment (ESETD) | A transient two-photon signal with a lifetime of ca. 500 fs was observed, corresponding to the S₁ state lifetime. | wpmucdn.com |

Chromatographic and Mass Spectrometric Approaches for Compound Profiling

Chromatographic and mass spectrometric methods are powerful tools for the comprehensive profiling of this compound, including the identification of impurities, degradation products, and metabolites.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating this compound from other components in complex mixtures like cosmetic formulations. nih.gov When coupled with mass spectrometry (LC-MS), it allows for the identification of unknown compounds by providing molecular weight and structural information. sci-hub.st Tandem mass spectrometry (LC-MS/MS) further enhances this capability by allowing for the fragmentation of selected ions, which generates a characteristic pattern that can be used for definitive identification and structural elucidation. americanpharmaceuticalreview.comnih.gov This is particularly useful for identifying major degradation pathways, such as sulfonic acid oxidation, or for metabolic profiling in biological systems. americanpharmaceuticalreview.com

The combination of chromatographic separation with high-resolution mass spectrometry provides a highly sensitive and selective two-dimensional approach for analyzing complex samples. americanpharmaceuticalreview.com While GC-MS is a powerful technique for volatile compounds, LC-MS is better suited for polar and non-volatile compounds like this compound and its sulfonated derivatives. sci-hub.stsemanticscholar.org

The table below outlines the application of these techniques in the profiling of this compound.

| Technique | Purpose | Typical Ionization Method | Key Advantages | Reference |

| HPLC-UV | Purity assessment and quantification | N/A | Robustness, specificity for sulfonated compounds | |

| LC-MS | Identification of degradation products and impurities | Electrospray Ionization (ESI) | Provides molecular weight information for separated compounds | sci-hub.st |

| LC-MS/MS | Structural elucidation and metabolite profiling | Electrospray Ionization (ESI) | High sensitivity and selectivity, provides structural information through fragmentation | americanpharmaceuticalreview.comnih.gov |

Computational and Theoretical Chemistry Investigations of Bisdisulizole

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

Quantum chemical calculations are vital for determining the electronic landscape of Bisdisulizole, including its ground and excited states, and predicting its photophysical properties.

Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are widely employed to investigate the electronic structure and optical properties of this compound and similar molecules. These methods allow for the calculation of key parameters such as excitation energies, absorption spectra, and electron density distributions.

Studies have utilized functionals like B3LYP in conjunction with basis sets such as 6-311G++2d,2p for ground-state optimizations and excited-state calculations acs.orgaip.org. These calculations help in understanding the electronic transitions responsible for UV absorption, a critical property for its application as a UV filter. For instance, TD-DFT calculations have been used to predict UVA spectra and evaluate structure-activity relationships in related benzimidazole (B57391) derivatives researchgate.net. Furthermore, DFT has been applied to optimize molecular structures and analyze electron density distributions, providing insights into charge localization and delocalization within the molecule aps.org.

While DFT methods are powerful, high-level multiconfigurational methods, such as Complete Active Space Self-Consistent Field (CASSCF) coupled with Second-Order Perturbation Theory (CASPT2), are often employed for more accurate modeling of excited states, especially where electronic degeneracies or complex electron correlation effects are present upv.esunirioja.es. These methods are particularly suited for capturing the nuances of excited-state dynamics and potential energy surfaces, which are crucial for understanding photophysical processes like intersystem crossing and electron tunneling. Although specific applications of CASPT2//CASSCF to this compound itself are less detailed in the readily available literature compared to DFT, these methods are standard for high-fidelity excited-state modeling in related chemical systems unirioja.es.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations provide insights into the temporal evolution of molecular systems, offering information on conformational changes, interactions with the environment, and the dynamic behavior of molecules. While direct MD simulations specifically detailing this compound's behavior in various environments for its electronic properties are not extensively detailed in the provided search results, MD simulations are a common tool for studying the binding affinities and interactions of benzimidazole derivatives in biological contexts, often supported by theoretical calculations researchgate.net. Furthermore, MD simulations are a standard technique for exploring electron dynamics under the influence of barriers, as seen in studies of other anions worktribe.com.

Theoretical Modeling of Electron Emission and Tunneling Processes

A significant area of theoretical investigation for this compound involves its behavior as a multiply charged anion, particularly its propensity for electron tunneling from excited states. This compound tetra-anion (BDSZ4−) has been a model system for studying resonant electron tunneling through repulsive Coulomb barriers (RCBs) aps.orgwolfresearchgroup.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

These studies often employ a combination of experimental techniques like photoelectron spectroscopy and theoretical modeling, including Wentzel-Kramers-Brillouin (WKB) theory, to describe the tunneling process aps.orgresearchgate.net. Calculations have revealed that this compound can support electronically excited states that undergo resonant tunneling, leading to electron emission with specific lifetimes aps.orgwolfresearchgroup.com. For example, the BDSZ4− has been shown to exhibit a resonant tunneling lifetime on the order of hundreds of femtoseconds to picoseconds, depending on the specific excited state and environment aps.orgwolfresearchgroup.com. The height of the repulsive Coulomb barrier (RCB) is a critical parameter, calculated to be approximately 4.3-4.4 eV for BDSZ4− aps.orgresearchgate.net. These investigations often draw parallels with the fluorescein (B123965) dianion, another well-studied system for electron tunneling phenomena acs.orgaip.orgresearchgate.net. The mechanism of Excited State Electron Tunneling Detachment (ESETD) has been confirmed for this compound-derived trianions, where photoexcitation leads to rapid decay via electron tunneling wolfresearchgroup.combrown.edu.

Table 1: Key Parameters in Electron Tunneling Studies of this compound Anions

| System | Process | Parameter | Value | Reference |

| This compound tetra-anion | Resonant Tunneling | RCB Height | ~4.3-4.4 eV | aps.orgresearchgate.net |

| This compound tetra-anion | Resonant Tunneling | Tunneling Lifetime | ~450 fs | aps.org |

| This compound trianions | Excited State Electron Tunneling Detachment (ESETD) | Tunneling Lifetime | ps to tens of ps | wolfresearchgroup.com |

Predictive Modeling for Structure-Property Correlations

Computational chemistry is also instrumental in establishing predictive models that correlate the molecular structure of this compound and its derivatives with their observed properties, such as UV absorption efficacy, photostability, and electron tunneling characteristics. Studies on benzimidazole derivatives, which include this compound, have explored structure-activity relationships (SAR) to understand how modifications to the molecular framework influence antioxidant activity and photoprotective capacity researchgate.netmdpi.com. By systematically varying substituents or structural motifs and performing quantum chemical calculations (e.g., TD-DFT for UV spectra), researchers can predict how new compounds might perform, guiding the rational design of improved UV filters or materials with tailored electronic properties researchgate.netmdpi.com. These correlative models are essential for optimizing molecular design for specific applications.

Compound List:

this compound

Fluorescein dianion (Fl2-)

this compound tetra-anion (BDSZ4-)

this compound trianions ([M-BDSZ]3-)

Ensulizole (2-phenyl-1H-benzimidazole-5-sulfonic acid, PBSA)

Octocrylene

Drometrizole trisiloxane

Methylene benzotriazolyl tetramethylbutylphenol (Bisoctrizole)

Environmental Behavior and Transformation Studies of Bisdisulizole

Assessment of Environmental Persistence and Mobility in Environmental Compartments

Investigation of Abiotic and Biotic Degradation Pathways

Abiotic Degradation: Bisdisulizole is noted for its excellent photostability handom-chem.commdpi.com. Studies suggest it is resistant to abiotic hydrolysis and photolysis mdpi.comsemanticscholar.org. This inherent stability means it is less likely to break down through common environmental processes like hydrolysis or direct photodegradation under typical environmental conditions.

Biotic Degradation: Regarding biotic degradation, this compound is described as "not readily biodegradable" myskinrecipes.comservice.gov.uk. One study indicated a biodegradation of 36% in 28 days in a closed bottle test, while another reported 0% biodegradation over 28 days in an OECD screening test myskinrecipes.comservice.gov.uk. This suggests that microbial degradation pathways are slow or inefficient for this compound, contributing to its potential persistence in the environment.

Characterization of Environmental Metabolites and Transformation Products

Specific environmental metabolites or transformation products of this compound are not extensively detailed in the provided search results. Research into the degradation pathways of UV filters often focuses on identifying breakdown products under various environmental stresses. While this compound is considered photostable, potential oxidation of its sulfonic acid groups could theoretically lead to sulfone derivatives, or reduction could yield amine derivatives, though these are chemical reactions rather than documented environmental transformation products . Further research would be needed to identify and characterize any environmental metabolites.

Evaluation of Bioaccumulation Potential

The bioaccumulation potential of this compound is considered low due to its high water solubility and low octanol-water partition coefficient (log Kow). Reported log Kow values are -2 mdpi.com and -1.0 service.gov.uk. A low log Kow generally correlates with a reduced tendency to bioaccumulate in organisms' fatty tissues. The calculated bioconcentration factor (BCF) is reported as 22 (log BCF 1.344) service.gov.uk, which is also indicative of a low bioaccumulation potential. Furthermore, its large molecular size and hydrophilicity contribute to limited skin penetration, suggesting a reduced likelihood of systemic absorption and subsequent bioaccumulation typology.com.

Analysis of Environmental Release and Mitigation Pathways

This compound enters aquatic environments primarily through wash-off from the skin during showering or swimming, and indirectly via wastewater treatment plants from laundry nih.govsci-hub.st. Its presence in surface water, groundwater, wastewater, and sediments has been noted nih.govsci-hub.st.

Mitigation strategies for UV filters in general, and by extension for this compound, often involve:

Improved Wastewater Treatment: Enhancing the removal efficiency of UV filters in wastewater treatment plants could reduce their release into aquatic ecosystems sci-hub.stupc.edu.

Product Formulation: Developing formulations that minimize wash-off or enhance biodegradability, although this compound is noted for its stability.

Consumer Awareness and Regulation: Promoting the use of reef-safe or environmentally friendly alternatives and implementing regulations on the use and concentration of UV filters, as seen in some regions banning specific UV filters due to environmental concerns nih.govoup.com.

While this compound itself is not flagged for specific environmental mitigation strategies in the provided texts, its presence in the environment alongside other UV filters highlights the broader need for managing chemical inputs from personal care products.

Compound Name Table:

| Common Name | IUPAC Name / Other Names | CAS Number |

| This compound | Disodium (B8443419) phenyl dibenzimidazole tetrasulfonate; Neo Heliopan AP; Bisymidazylate | 170864-82-1 |

| This compound disodium | disodium;6-sulfo-2-[4-(6-sulfo-4-sulfonato-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4-sulfonate | 180898-37-7 |

| Phenylbenzimidazole sulfonic acid | Ensulizole; PBSA | 180898-37-7 |

常见问题

Q. How do researchers validate this compound’s mechanism of action beyond UV absorption?

- Methodological Answer : Use gene expression profiling (RNA-seq) in UV-exposed human keratinocytes treated with this compound. Focus on NRF2-mediated antioxidant pathways and MMP-1 inhibition. Confirm findings via siRNA knockdown or CRISPR-Cas9 gene editing .

Data Contradiction and Synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。